molecular formula C10H8BrClN4O B14897482 n-((1h-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide

n-((1h-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide

Cat. No.: B14897482
M. Wt: 315.55 g/mol
InChI Key: OOHCEMZMNGWHTA-UHFFFAOYSA-N
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Description

N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is a heterocyclic compound that features a triazole ring attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.

    Attachment to Benzamide: The triazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-chlorobenzoyl chloride with the triazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide undergoes several types of chemical reactions:

    Oxidation: The triazole ring can be oxidized to form various oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-1,2,4-Triazol-3-yl)methyl)-4-bromo-2-chlorobenzamide
  • N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-fluorobenzamide
  • N-((1H-1,2,4-Triazol-5-yl)methyl)-4-chloro-2-bromobenzamide

Uniqueness

N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and novel materials .

Properties

Molecular Formula

C10H8BrClN4O

Molecular Weight

315.55 g/mol

IUPAC Name

4-bromo-2-chloro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide

InChI

InChI=1S/C10H8BrClN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16)

InChI Key

OOHCEMZMNGWHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)NCC2=NC=NN2

Origin of Product

United States

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